molecular formula C13H21N3O3 B585731 Carbuterol-d9 CAS No. 1346747-24-7

Carbuterol-d9

Cat. No.: B585731
CAS No.: 1346747-24-7
M. Wt: 276.384
InChI Key: KEMXXQOFIRIICG-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbuterol-d9 is a deuterated version of the β2-adrenergic receptor agonist carbuterol. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of neurology, respiratory drugs, and enzyme activators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbuterol-d9 involves the incorporation of deuterium atoms into the carbuterol molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of the carbuterol molecule.

    Deuteration: The hydrogen atoms in the carbuterol molecule are replaced with deuterium atoms through a process called deuteration. This can be achieved using deuterated reagents or solvents.

    Formation of Hemisulfate Salt: The deuterated carbuterol is then reacted with sulfuric acid to form the hemisulfate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Carbuterol-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbuterol oxides, while reduction may produce carbuterol alcohols .

Scientific Research Applications

Carbuterol-d9 has a wide range of scientific research applications, including:

Mechanism of Action

Carbuterol-d9 exerts its effects by acting as a β2-adrenergic receptor agonist. The mechanism involves:

Comparison with Similar Compounds

Carbuterol-d9 can be compared with other similar compounds, such as:

    Carbuterol: The non-deuterated version of the compound.

    Salbutamol: Another β2-adrenergic receptor agonist used in respiratory treatments.

    Terbutaline: A β2-adrenergic receptor agonist with similar therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications .

Properties

IUPAC Name

[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXXQOFIRIICG-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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